N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine
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Overview
Description
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine: is a chemical compound characterized by its two bromobenzyl groups attached to an ethane-1,2-diamine backbone
Synthetic Routes and Reaction Conditions:
Bromination of Benzylamine: The synthesis of this compound typically involves the bromination of benzylamine. This reaction requires the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Subsequent Coupling Reaction: The brominated benzylamine is then coupled with ethane-1,2-diamine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the bromine atoms, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the extent of oxidation.
Reduction Products: Derivatives with reduced bromine content.
Substitution Products: Compounds with different nucleophiles replacing bromine atoms.
Scientific Research Applications
Chemistry: N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: The compound's unique properties make it suitable for use in materials science, such as in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
N1,N2-Bis(4-chlorobenzyl)ethane-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
N1,N2-Bis(4-iodobenzyl)ethane-1,2-diamine: Similar structure but with iodine atoms instead of bromine.
Uniqueness: N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is unique due to the presence of bromine atoms, which impart different chemical reactivity compared to chlorine or iodine. This difference can influence its applications in various fields.
Biological Activity
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features two 4-bromobenzyl groups attached to an ethane-1,2-diamine backbone. Its molecular formula is C16H18Br2N2, and it possesses a significant molecular weight that influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This interaction can modulate several biochemical pathways relevant to therapeutic applications.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Data Table: Biological Activities of this compound
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | Inhibition of growth | |
Anticancer | HeLa cells | Induction of apoptosis | |
Enzyme Inhibition | Dipeptidyl peptidase IV | Competitive inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on HeLa cervical cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed increased annexin V binding, suggesting that the compound triggers apoptotic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions, including the condensation of 4-bromobenzylamine with ethylene diamine. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the benzyl groups can significantly affect potency and selectivity toward biological targets.
Properties
IUPAC Name |
N,N'-bis[(4-bromophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,19-20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCNRLXZCGPGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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